molecular formula C19H19FN4S B12033860 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 675131-24-5

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12033860
CAS No.: 675131-24-5
M. Wt: 354.4 g/mol
InChI Key: HYFOWIPAZVKZGX-CIAFOILYSA-N
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Description

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a tert-butylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 4-fluoroaniline to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethylbenzylidene)amino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the tert-butyl and fluorophenyl groups. These substituents enhance its stability, lipophilicity, and biological activity, making it a promising candidate for various applications in research and industry.

Properties

CAS No.

675131-24-5

Molecular Formula

C19H19FN4S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19FN4S/c1-19(2,3)15-8-4-13(5-9-15)12-21-24-17(22-23-18(24)25)14-6-10-16(20)11-7-14/h4-12H,1-3H3,(H,23,25)/b21-12+

InChI Key

HYFOWIPAZVKZGX-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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